molecular formula C9H7F4NO2 B13669153 Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate

Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate

Cat. No.: B13669153
M. Wt: 237.15 g/mol
InChI Key: YELNQNLCIGXSHW-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate is a fluorinated organic compound with the molecular formula C9H7F4NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate typically involves the esterification of 5-fluoro-2-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-fluoro-2-(trifluoromethyl)nicotinic acid.

    Reduction: this compound alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
  • Methyl 2-bromo-6-(trifluoromethyl)nicotinate
  • Ethyl 2-(trifluoromethyl)nicotinate

Uniqueness

Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate is unique due to the presence of both fluorine and trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and potential biological activity compared to other similar compounds.

Biological Activity

Ethyl 5-fluoro-2-(trifluoromethyl)nicotinate is a fluorinated derivative of nicotinic acid, which has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a unique structure that includes a fluorine atom and a trifluoromethyl group attached to the nicotinic framework. This configuration enhances its lipophilicity and stability, potentially increasing its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of fluorine atoms is believed to enhance binding affinity to microbial targets, leading to increased efficacy compared to non-fluorinated counterparts.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic properties against certain cancer cell lines. For example, it has been tested against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), showing promising results in inhibiting cell proliferation. The mechanism of action may involve the modulation of signaling pathways associated with cell survival and apoptosis .

The biological activity of this compound is thought to arise from its interaction with specific molecular targets such as enzymes and receptors. The incorporation of fluorine atoms may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets. This can lead to alterations in enzyme activity or receptor binding, ultimately affecting cellular processes .

Synthesis

The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitutions and reductions. A common method includes the reaction of a suitable precursor with trifluoroacetic anhydride followed by esterification with ethanol. This multi-step process allows for the introduction of the trifluoromethyl group while maintaining the integrity of the nicotinic structure .

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighModerateContains both fluoro and trifluoromethyl groups
Ethyl NicotinateModerateLowLacks fluorine, resulting in lower reactivity
Methyl 5-Fluoro-2-methylnicotinateModerateModerateSimilar structure but different ester group
5-Fluoro-2-methylnicotinic AcidLowHighCarboxylic acid form enhances solubility

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. Results indicated significant inhibition zones ranging from 11 mm to 20 mm against strains like E. coli and S. aureus .
  • Cytotoxicity Assessment : In another study focused on anticancer properties, this compound was tested against EAC and DLA cell lines. The compound exhibited IC50 values indicating effective cytotoxicity comparable to standard chemotherapeutics .

Properties

Molecular Formula

C9H7F4NO2

Molecular Weight

237.15 g/mol

IUPAC Name

ethyl 5-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H7F4NO2/c1-2-16-8(15)6-3-5(10)4-14-7(6)9(11,12)13/h3-4H,2H2,1H3

InChI Key

YELNQNLCIGXSHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)F)C(F)(F)F

Origin of Product

United States

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